1-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-(pyridin-2-ylmethyl)urea
Overview
Description
Oxadiazole or furadiazole ring-containing derivatives are an important class of heterocyclic compounds . A heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds is known as oxadiazole . They are derived from furan by the replacement of two methylene groups with two nitrogen atoms .
Synthesis Analysis
The compound “1-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-(pyridin-2-ylmethyl)urea” can be synthesized from furan-2-carboxylic acid hydrazide . Mannich bases and methyl derivatives can then be prepared .Molecular Structure Analysis
The molecular structure of this compound includes a five-membered heterocyclic ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . This type of ring system is also known as azoximes, oxybiazole, biozole, diazoxole, furadiazole, and furoxans .Chemical Reactions Analysis
The compound “this compound” can undergo various chemical reactions. For instance, it can be used to prepare Mannich bases and methyl derivatives .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Derivatives
This compound is used in the synthesis of various heterocyclic compounds, including triazoles, oxadiazoles, and thiadiazoles. These derivatives are synthesized through various chemical reactions and have potential applications in different fields (El-Essawy & Rady, 2011).
Characterization and Reactivity Studies
The compound has been studied for its reactivity and structural properties. These studies are essential for understanding its chemical behavior and potential applications in pharmaceuticals and other industries (Koparır et al., 2005).
Biological and Pharmaceutical Applications
Antimicrobial Activity
Some derivatives of this compound have been tested for their antimicrobial properties against various microorganisms. This research is significant in the development of new antimicrobial agents (Buha et al., 2012).
Cytotoxicity Studies
The compound and its derivatives have been evaluated for their cytotoxic effects. These studies are crucial in drug development, especially for cancer treatment (Popov et al., 2020).
Application in Pharmaceutical Chemistry
Its derivatives, especially those involving the 1,3,4-oxadiazole ring, have been recognized for their importance in pharmaceutical chemistry, highlighting their role in developing novel drugs (Sharma, 2015).
Chemical Interaction Studies
Noncovalent Interaction Studies
Research has been conducted on the noncovalent interactions involving 1,3,4-oxadiazole systems. These studies are valuable for understanding the molecular interactions that are crucial in drug design and material science (Baykov et al., 2021).
Chelating Properties
The chelating properties of metal chelates derived from benzofuran-1,3,4-oxadiazole combined molecules have been studied, indicating potential applications in coordination chemistry and related fields (Varde & Acharya, 2017).
Mechanism of Action
Target of Action
The primary target of the compound “1-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-(pyridin-2-ylmethyl)urea” is currently unknown. Similar compounds containing a furan ring and an oxadiazole ring have been found to target various proteins and enzymes . For instance, some compounds target the protein aldose reductase , which plays a role in the polyol pathway of glucose metabolism.
Mode of Action
Compounds with similar structures have been shown to interact with their targets through various mechanisms, such as inhibition or activation of the target protein or enzyme . The specific interaction and resulting changes would depend on the exact structure of the compound and the nature of its target.
Biochemical Pathways
If the compound targets aldose reductase, it could potentially affect the polyol pathway of glucose metabolism . The downstream effects would depend on the specific interaction between the compound and its target.
Result of Action
If the compound acts as an inhibitor or activator of a specific protein or enzyme, it could potentially alter the function of that protein or enzyme, leading to changes in cellular processes or pathways .
properties
IUPAC Name |
1-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-(pyridin-2-ylmethyl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O3/c19-12(15-8-9-4-1-2-6-14-9)16-13-18-17-11(21-13)10-5-3-7-20-10/h1-7H,8H2,(H2,15,16,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSCFQXZZNCDAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)NC2=NN=C(O2)C3=CC=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301020703 | |
Record name | NK-252 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301020703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1414963-82-8 | |
Record name | NK-252 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301020703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1414963-82-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does NK-252 exert its therapeutic effect in the context of NASH?
A1: NK-252 functions as an activator of the Nrf2 pathway. Nrf2 (nuclear factor-erythroid-2-related factor 2) is a transcription factor that regulates the expression of antioxidant genes, offering protection against oxidative stress. In NASH, oxidative stress contributes significantly to liver cell damage and disease progression.
Q2: What makes NK-252 a more potent Nrf2 activator compared to other agents like oltipraz?
A: NK-252 exhibits superior Nrf2 activation compared to oltipraz due to its unique mechanism of action. While both compounds activate the Nrf2 pathway, they do so through different mechanisms. Oltipraz is a thiol-reactive agent, meaning it interacts with cysteine residues in Keap1. In contrast, NK-252 directly binds to the Nrf2-binding domain of Keap1, preventing the interaction between Nrf2 and Keap1 []. This direct binding mechanism allows NK-252 to achieve a more potent and potentially more sustained activation of the Nrf2 pathway, leading to enhanced antioxidant defense and therapeutic benefits.
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